molecular formula C15H15NO B1392044 2-(2,3-Dimethylbenzoyl)-4-methylpyridine CAS No. 1187166-76-2

2-(2,3-Dimethylbenzoyl)-4-methylpyridine

Cat. No.: B1392044
CAS No.: 1187166-76-2
M. Wt: 225.28 g/mol
InChI Key: GKTJKZWDTBRIJU-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylbenzoyl)-4-methylpyridine is an organic compound that belongs to the class of benzoylpyridines This compound features a benzoyl group substituted with two methyl groups at the 2 and 3 positions, attached to a pyridine ring that also has a methyl group at the 4 position

Scientific Research Applications

2-(2,3-Dimethylbenzoyl)-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, benzylic halides, which are structurally related, typically react via an SN1 or SN2 pathway, depending on the degree of substitution at the benzylic position . This interaction with its targets could result in changes in the cellular environment, leading to the observed biological effects.

Biochemical Pathways

It is known that electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . This suggests that the compound might interact with its targets through similar mechanisms, affecting downstream biochemical pathways.

Result of Action

Based on the known activities of similar compounds, it can be inferred that the compound might exhibit a range of biological activities, potentially including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .

Action Environment

The action, efficacy, and stability of 2-(2,3-Dimethylbenzoyl)-4-methylpyridine can be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the presence of other reactive species in its environment . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially influence the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

2-(2,3-Dimethylbenzoyl)-4-methylpyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to changes in nerve impulse transmission, affecting both vertebrates and invertebrates . Additionally, this compound may interact with other proteins involved in oxidative stress responses, potentially influencing cellular redox states .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetylcholinesterase can lead to altered nerve impulse transmission, which may result in changes in cell function and behavior . Furthermore, this compound may affect oxidative stress pathways, leading to changes in cellular redox states and potentially impacting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. Its interaction with acetylcholinesterase involves binding to the enzyme’s active site, inhibiting its activity and leading to an accumulation of acetylcholine . This inhibition can result in prolonged nerve impulse transmission and altered cellular responses. Additionally, this compound may interact with other enzymes and proteins involved in oxidative stress responses, modulating their activity and influencing cellular redox states .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function may vary depending on the experimental setup and conditions. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular redox states and potentially impact cell survival and function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular redox states . At higher doses, this compound may exhibit toxic or adverse effects, including oxidative stress and altered nerve impulse transmission . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its interaction with acetylcholinesterase is a key aspect of its metabolic role, influencing the hydrolysis of acetylcholine and modulating nerve impulse transmission . Additionally, this compound may affect oxidative stress pathways, interacting with enzymes involved in redox reactions and influencing cellular redox states .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biochemical effects. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . Studies have shown that this compound can be distributed to various cellular compartments, potentially affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethylbenzoyl)-4-methylpyridine typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,3-dimethylbenzoyl chloride and 4-methylpyridine as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

2,3-Dimethylbenzoyl chloride+4-MethylpyridineAlCl3This compound\text{2,3-Dimethylbenzoyl chloride} + \text{4-Methylpyridine} \xrightarrow{\text{AlCl}_3} \text{this compound} 2,3-Dimethylbenzoyl chloride+4-MethylpyridineAlCl3​​this compound

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of this compound carboxylic acid.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of halogenated derivatives of this compound.

Comparison with Similar Compounds

    2-Benzoylpyridine: Lacks the methyl substituents, resulting in different chemical reactivity and biological activity.

    4-Methylpyridine: Does not have the benzoyl group, leading to distinct properties and applications.

    2,3-Dimethylbenzoyl chloride: Used as a precursor in the synthesis of 2-(2,3-Dimethylbenzoyl)-4-methylpyridine.

Uniqueness: this compound is unique due to the presence of both the benzoyl and pyridine rings, along with the specific methyl substitutions. This combination imparts specific chemical reactivity and potential biological activity that is not observed in the individual components or other similar compounds.

Properties

IUPAC Name

(2,3-dimethylphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-7-8-16-14(9-10)15(17)13-6-4-5-11(2)12(13)3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTJKZWDTBRIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC=CC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301221642
Record name (2,3-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-76-2
Record name (2,3-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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